7-Ethoxy-4-hydroxyquinoline-3-carbonitrile

Description

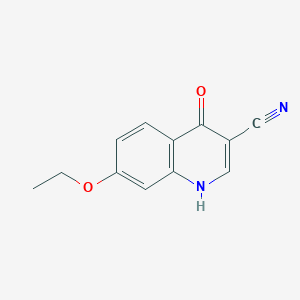

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-9-3-4-10-11(5-9)14-7-8(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRWFINJQDRSKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile

This guide provides a comprehensive overview of the synthesis of 7-ethoxy-4-hydroxyquinoline-3-carbonitrile, a valuable quinoline derivative in medicinal chemistry and drug discovery.[1][2] The quinoline scaffold is a recognized pharmacophore, and this specific compound, with its C-3 cyano group, is a key intermediate for developing potent and selective enzyme inhibitors, including protein tyrosine kinase (PTK) and phosphodiesterase type 5 (PDE5) inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the reaction mechanism, experimental protocols, and critical process parameters.

Introduction to the Synthetic Strategy

The primary and most established method for synthesizing the 4-hydroxyquinoline framework is the Gould-Jacobs reaction.[1][3] This versatile and robust reaction provides a direct pathway to a wide array of substituted quinolines. The synthesis of this compound via this method involves a two-step sequence:

-

Condensation: The reaction is initiated by the condensation of 3-ethoxyaniline with an activated cyanoacetate derivative, typically ethyl (ethoxymethylene)cyanoacetate.

-

Thermal Cyclization: The resulting intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.

The final product, this compound, exists in a tautomeric equilibrium with its 4-oxo form, 7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.[1][3][4] For clarity, this guide will primarily refer to the 4-hydroxyquinoline tautomer, while acknowledging the presence and potential predominance of the 4-oxo form.

Mechanistic Deep Dive: The Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through a well-understood, two-stage mechanism. The causality behind the experimental choices is rooted in facilitating these two key transformations.

Part 1: The Condensation Step

The synthesis begins with a nucleophilic attack by the amino group of 3-ethoxyaniline on the electron-deficient β-carbon of ethyl (ethoxymethylene)cyanoacetate. This is followed by the elimination of an ethanol molecule to yield the stable intermediate, ethyl 2-cyano-3-(3-ethoxyanilino)acrylate.

The choice of ethyl (ethoxymethylene)cyanoacetate is critical. The ethoxymethylene group serves as a good leaving group, and both the cyano and the ester groups act as electron-withdrawing groups, activating the double bond for nucleophilic attack.

Part 2: The Thermal Cyclization

This step is the cornerstone of the Gould-Jacobs reaction and requires significant thermal energy. The intermediate, ethyl 2-cyano-3-(3-ethoxyanilino)acrylate, undergoes a 6-electron electrocyclization. This intramolecular reaction involves the aromatic ring and the enamine double bond, leading to the formation of the quinoline ring system. The high temperature, often exceeding 250°C, is necessary to overcome the activation energy barrier for this pericyclic reaction.

The reaction is typically carried out in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to achieve and maintain the required temperature for cyclization. Modern approaches have successfully employed microwave irradiation to significantly reduce reaction times and, in many cases, improve yields by providing efficient and rapid heating.[5]

Experimental Protocols

The following protocols are based on established procedures for the Gould-Jacobs reaction and syntheses of analogous compounds. Researchers should optimize these conditions for their specific laboratory setup and scale.

Starting Materials

| Compound | CAS Number | Molecular Weight | Key Supplier |

| 3-Ethoxyaniline | 621-33-0 | 137.18 g/mol | Sigma-Aldrich, TCI |

| Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 | 169.18 g/mol | Sigma-Aldrich, Alfa Aesar |

| Diphenyl ether (solvent) | 101-84-8 | 170.21 g/mol | Sigma-Aldrich, Acros Organics |

Protocol 1: Classical Thermal Synthesis

Step 1: Synthesis of Ethyl 2-cyano-3-(3-ethoxyanilino)acrylate (Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-ethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

-

Heat the mixture at 110-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting aniline.

-

After the reaction is complete, allow the mixture to cool to room temperature. The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

-

In a separate flask suitable for high-temperature reactions, heat diphenyl ether to 245-250°C.

-

Slowly add the molten intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

-

Maintain the reaction temperature at 245-250°C for 30-60 minutes.[6] Monitor the progress of the cyclization by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate from the solvent.

-

Filter the solid product and wash thoroughly with a non-polar solvent like hexane or petroleum ether to remove the diphenyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or a mixture of DMF and water.

Protocol 2: Microwave-Assisted Synthesis

Step 1 & 2: One-Pot Condensation and Cyclization

-

In a 10 mL microwave vial equipped with a magnetic stirring bar, add 3-ethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to 250°C and hold for 10-20 minutes. The reaction progress should be optimized by monitoring at different time points.

-

After the reaction is complete, cool the vial to room temperature. A solid product should form.

-

Add a small amount of a suitable solvent like acetonitrile or ethanol to the vial and sonicate to break up the solid.

-

Filter the product, wash with cold acetonitrile or ethanol, and dry under vacuum.[5]

-

Further purification can be achieved by recrystallization.

Visualizing the Synthesis

Workflow Diagram

Caption: The Gould-Jacobs reaction mechanism for the target molecule.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.)

Product Characterization

| Property | Expected Value / Observation |

| Molecular Formula | C₁₂H₁₀N₂O₂ [4] |

| Molecular Weight | 214.22 g/mol [4] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be >250°C (typical for 4-hydroxyquinolines) |

| ¹H NMR (DMSO-d₆) | - Aromatic protons on the quinoline ring (approx. 7.0-8.5 ppm).- A singlet for the proton at C2 or C5.- A quartet and a triplet for the ethoxy group protons.- A broad singlet for the N-H proton (in the 4-oxo tautomer).- A broad singlet for the O-H proton (in the 4-hydroxy tautomer). |

| ¹³C NMR (DMSO-d₆) | - Aromatic and heteroaromatic carbons (approx. 100-160 ppm).- A signal for the carbonyl carbon (C4) in the 4-oxo form (approx. 170-180 ppm).- A signal for the cyano carbon (approx. 115-120 ppm).- Signals for the ethoxy group carbons. |

| IR (KBr) | - A broad peak for O-H and/or N-H stretching (approx. 3200-3500 cm⁻¹).- A sharp peak for the cyano (C≡N) stretch (approx. 2220-2260 cm⁻¹).- A strong peak for the carbonyl (C=O) stretch of the 4-oxo tautomer (approx. 1650-1690 cm⁻¹).- Peaks for C=C and C-O stretching in the aromatic region. |

Conclusion and Future Perspectives

The Gould-Jacobs reaction remains a highly effective and reliable method for the synthesis of this compound. The key to a successful synthesis lies in achieving the high temperature required for the cyclization step, a challenge that can be efficiently met with modern microwave synthesis technology. The resulting 4-hydroxyquinoline-3-carbonitrile scaffold is a versatile platform for further chemical modifications, particularly at the 4-hydroxy position, to generate libraries of compounds for screening in various drug discovery programs. Future research may focus on developing even more efficient and environmentally benign catalytic systems for the cyclization step, potentially lowering the required temperature and broadening the substrate scope.

References

-

PubChem. (n.d.). 7-Ethoxy-4-oxo-1H-quinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Google Patents. (2008). US20080161575A1 - Process for the synthesis of 6-amino-4-(3-chloro-4-fluorophenylamino)-7-ethoxyquinoline-3-carbonitrile.

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved January 14, 2026, from [Link]

-

ChemBK. (2024). 7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Retrieved January 14, 2026, from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 1-CYCLOPROPYL-7-ETHOXY-6-FLUORO-8-NITRO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC-ACID. Retrieved January 14, 2026, from [Link]

-

Google Patents. (1950). UNITED STATES PATENT OFFICE. Retrieved January 14, 2026, from [Link]

Sources

7-Ethoxy-4-hydroxyquinoline-3-carbonitrile chemical properties

An In-depth Technical Guide to 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 214476-07-0), a pivotal heterocyclic compound in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, synthesis, spectroscopic profile, and its established role as a valuable pharmacophore.

Introduction: A Versatile Scaffold in Drug Discovery

This compound is a quinoline derivative that has garnered significant attention as a critical intermediate and building block in pharmaceutical research.[1] The quinoline scaffold itself is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of biological targets. The specific substitution pattern of this compound—featuring an ethoxy group at the 7-position, a hydroxyl at the 4-position, and a nitrile at the 3-position—confers unique properties that are instrumental in the development of potent and selective enzyme inhibitors.[1]

Research has highlighted the potential of its derivatives in targeting key enzymes implicated in various diseases. Notably, compounds derived from this scaffold have been investigated as highly potent inhibitors of Phosphodiesterase type 5 (PDE5) and various Protein Tyrosine Kinases (PTKs), which are crucial regulators in cellular processes whose dysregulation is a hallmark of diseases like cancer.[1] This guide aims to provide the foundational chemical knowledge required to effectively utilize this compound in advanced research applications.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and predicted physicochemical parameters for this compound are summarized below. The predicted values offer a baseline for experimental design, such as selecting appropriate solvent systems and purification techniques.

| Property | Value | Source |

| IUPAC Name | 7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile | PubChem[1] |

| Synonyms | 3-Cyano-7-ethoxy-4-hydroxyquinoline | ChemBK[2] |

| CAS Number | 214476-07-0 | BenchChem[1] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | ChemBK[2] |

| Molecular Weight | 214.22 g/mol | ChemBK[2] |

| Predicted Density | 1.31 ± 0.1 g/cm³ | ChemBK[2] |

| Predicted Boiling Point | 427.3 ± 45.0 °C | ChemBK[2] |

| Predicted pKa | 0.99 ± 0.50 | ChemBK[2] |

Synthesis Pathway: The Gould-Jacobs Reaction

The most established and versatile method for constructing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction.[1][3] This reaction provides a robust pathway to a wide array of substituted quinolines and is the primary method for synthesizing this compound. The synthesis is a two-stage process.

Causality of the Experimental Design:

-

Condensation: The initial step involves a nucleophilic addition-elimination reaction between 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate. The aniline nitrogen acts as the nucleophile, attacking the electron-deficient carbon of the methylene group, leading to the elimination of ethanol. This step is typically performed at a moderate temperature to ensure selective condensation without premature cyclization.

-

Thermal Cyclization: The resulting intermediate is not isolated but is heated in a high-boiling point solvent (e.g., Dowtherm A). The high temperature provides the necessary activation energy for an intramolecular electrophilic aromatic substitution (a 6-π electrocyclization), where the newly formed enamine ring closes onto the aniline benzene ring to form the quinoline core. This is followed by tautomerization to yield the more stable 4-hydroxyquinoline product.

Visual Workflow of the Gould-Jacobs Synthesis

Caption: Workflow for the Gould-Jacobs synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via the Gould-Jacobs reaction.

Materials:

-

3-Ethoxyaniline

-

Ethyl (ethoxymethylene)cyanoacetate

-

Dowtherm A (or diphenyl ether)

-

Ethanol

-

Diethyl ether

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate.

-

Heat the mixture gently (e.g., in a water bath at 80-100°C) for 30-60 minutes. The reaction is mildly exothermic and results in the formation of an intermediate acrylate with the elimination of ethanol. Monitor the reaction by TLC until the starting aniline is consumed.

-

Cyclization: Add the crude reaction mixture to a flask containing a high-boiling point solvent such as Dowtherm A, pre-heated to approximately 250°C.

-

Maintain the temperature for 15-30 minutes to facilitate the intramolecular cyclization. The product will often precipitate out of the hot solvent.

-

Allow the mixture to cool to room temperature. The solid product can be collected by filtration.

-

Purification: Wash the collected solid thoroughly with a non-polar solvent like diethyl ether or hexane to remove the high-boiling solvent.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol, DMF, or acetic acid to yield the final product, typically as a light-colored solid.[1]

Spectroscopic Characterization: A Predictive Guide

While published experimental spectra for this specific molecule are scarce, its structure allows for reliable prediction of its key spectroscopic features. The following section provides a guide for researchers on the expected spectral data and outlines standardized protocols for their acquisition. This approach ensures a self-validating system for identity and purity confirmation.

Predicted ¹H and ¹³C NMR Data

Rationale: The predicted chemical shifts are based on the analysis of structurally similar quinoline derivatives.[4] The aromatic protons are expected in the 7.0-8.5 ppm range, with their specific shifts and coupling patterns determined by the electron-donating ethoxy group and the electron-withdrawing quinoline nitrogen. The ethoxy group itself will present a characteristic triplet-quartet pattern.

| Predicted ¹H NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 12.0 (broad s) | OH (enol) / NH (keto) proton |

| ~ 8.5 (s) | H-2 proton |

| ~ 8.0 (d) | H-5 proton |

| ~ 7.4 (d) | H-8 proton |

| ~ 7.2 (dd) | H-6 proton |

| ~ 4.2 (q) | -OCH₂CH₃ |

| ~ 1.4 (t) | -OCH₂CH₃ |

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C-4 (keto/enol carbon) |

| ~ 162 | C-7 (ether-linked aromatic) |

| ~ 145 | C-8a (bridgehead carbon) |

| ~ 140 | C-2 |

| ~ 125 | C-5 |

| ~ 120 | C-6 |

| ~ 115 | C-4a (bridgehead carbon) |

| ~ 115 | -C≡N (nitrile carbon) |

| ~ 100 | C-8 |

| ~ 90 | C-3 (nitrile-linked carbon) |

| ~ 64 | -OCH₂CH₃ |

| ~ 15 | -OCH₂CH₃ |

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆), as the hydroxyl proton is more likely to be observed in this solvent. Add tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire at least 16 scans with a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled experiment (e.g., zgpg30). Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Expected Features |

| FT-IR (ATR) | ~3400-3200 cm⁻¹ (broad): O-H stretch (from the 4-hydroxy group). ~2220 cm⁻¹ (sharp): C≡N stretch (characteristic of the nitrile). ~1650 cm⁻¹: C=O stretch (from the keto tautomer). ~1600, 1550, 1480 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring. ~1250 cm⁻¹: C-O stretch of the ethoxy group. |

| Mass Spectrometry (ESI+) | Expected m/z: 215.08 [M+H]⁺. The high-resolution mass should correspond to the exact mass of the protonated molecular formula (C₁₂H₁₁N₂O₂⁺). Fragmentation may involve the loss of ethylene (-28 Da) from the ethoxy group. |

Protocol for IR and MS Data Acquisition

-

FT-IR: Obtain the spectrum using an ATR (Attenuated Total Reflectance) accessory. Collect a background spectrum first, then place a small amount of the solid sample on the crystal. Record the spectrum from 4000 to 400 cm⁻¹.

-

MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to confirm the molecular weight and formula.[4]

Biological Significance and Therapeutic Context

The this compound scaffold is of high interest due to its role in designing kinase inhibitors.[1] Kinases are enzymes that catalyze the transfer of phosphate groups, a fundamental process in cellular signaling. Many cancers are driven by overactive kinases.

The 4-hydroxy (or 4-oxo) group and the 3-cyano group are critical moieties that can form key hydrogen bonds and other interactions within the ATP-binding pocket of a target kinase. By occupying this site, inhibitors prevent the natural substrate (ATP) from binding, thereby blocking the downstream signaling pathway that promotes cell proliferation. The ethoxy group at the 7-position can be used to modulate solubility and to probe a deeper, more hydrophobic region of the binding pocket, potentially increasing potency and selectivity.[1]

Conceptual Diagram of Kinase Inhibition

Caption: Mechanism of action for kinase inhibitors derived from the quinoline scaffold.

Conclusion

This compound is more than a chemical intermediate; it is a strategically designed scaffold with significant therapeutic potential. Its synthesis via the reliable Gould-Jacobs reaction makes it readily accessible for research. This guide has provided a detailed overview of its chemical properties, a robust protocol for its synthesis, and a predictive framework for its spectroscopic characterization. For scientists in drug discovery, this compound represents a valuable starting point for the rational design of novel inhibitors targeting a range of diseases, from cancer to CNS disorders.

References

-

This compound | CAS 214476-07-0.

-

7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile - Physico-chemical Properties.

-

Table NMR Spectroscopic Data (500 MHz, MeOD for "TCM" 13).

-

7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile.

-

3-Quinolinecarbonitrile,7-ethoxy-4-hydroxy-(9CI) | 214476-07-0.

-

This compound.

-

1H NMR (400 MHz, DMSO-d6) data for various coumarins.

-

The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.

-

Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.

-

Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.

-

7-Chloro-4-hydroxyquinoline-3-carbonitrile | 2458-23-3.

-

Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethoxy-4-hydroxyquinoline-3-carbonitrile is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

It is important to note that despite a thorough literature search, publicly available, experimentally-derived NMR and MS data for this specific compound are scarce. Therefore, this guide will present a detailed analysis based on predicted spectroscopic data, supported by the known spectral characteristics of closely related quinoline derivatives and fundamental principles of spectroscopic interpretation. This approach provides a robust framework for researchers involved in the synthesis and characterization of this and similar molecules.

Molecular Structure and Synthesis

The structure of this compound is characterized by a quinoline core substituted with an ethoxy group at the 7-position, a hydroxyl group at the 4-position, and a nitrile group at the 3-position.

Figure 1: Molecular Structure of this compound.

The synthesis of this compound is typically achieved through the Gould-Jacobs reaction. This method involves the condensation of 3-ethoxyaniline with ethyl (ethoxymethylene)cyanoacetate, followed by a thermal cyclization.

Figure 2: Synthetic workflow for this compound via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis

-

Condensation: Mix equimolar amounts of 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate. The reaction can be carried out neat or in a suitable solvent such as ethanol. Heat the mixture gently (e.g., 80-100 °C) for a short period (e.g., 30-60 minutes) to facilitate the initial condensation and removal of ethanol.

-

Cyclization: The resulting intermediate is then subjected to thermal cyclization at a higher temperature (typically 240-260 °C) in a high-boiling point solvent like diphenyl ether or Dowtherm A. The reaction is monitored by TLC until completion.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The crude solid is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~12.5 | br s | 1H | 4-OH | The acidic proton of the hydroxyl group is expected to be highly deshielded and will likely appear as a broad singlet. Its chemical shift can be concentration and temperature dependent. |

| ~8.5 | s | 1H | H-2 | The proton at the 2-position is adjacent to the nitrogen atom and is expected to be significantly deshielded, appearing as a singlet. |

| ~8.0 | d | 1H | H-5 | This proton is part of the carbocyclic ring and is ortho to the quinoline nitrogen's influence, leading to a downfield shift. It will appear as a doublet due to coupling with H-6. |

| ~7.2 | dd | 1H | H-6 | This proton will be coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| ~7.0 | d | 1H | H-8 | This proton is ortho to the ethoxy group and will be a doublet due to coupling with H-6. |

| ~4.1 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group will be a quartet due to coupling with the adjacent methyl protons. |

| ~1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethoxy group will be a triplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~175 | C-4 | The carbon bearing the hydroxyl group is expected to be significantly downfield. |

| ~160 | C-7 | The carbon attached to the oxygen of the ethoxy group will be deshielded. |

| ~148 | C-8a | A quaternary carbon in the aromatic system. |

| ~140 | C-2 | The carbon at the 2-position is deshielded by the adjacent nitrogen. |

| ~125 | C-5 | An aromatic methine carbon. |

| ~120 | C-6 | An aromatic methine carbon. |

| ~118 | C-4a | A quaternary carbon in the aromatic system. |

| ~115 | -CN | The carbon of the nitrile group typically appears in this region. |

| ~105 | C-8 | An aromatic methine carbon shielded by the ethoxy group. |

| ~90 | C-3 | The carbon bearing the cyano group is significantly shielded. |

| ~64 | -OCH₂CH₃ | The methylene carbon of the ethoxy group. |

| ~15 | -OCH₂CH₃ | The methyl carbon of the ethoxy group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: MS Data Acquisition

-

Technique: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of polar functional groups.

-

Mode: Both positive and negative ion modes should be explored. In positive mode, the protonated molecule [M+H]⁺ would be expected, while in negative mode, the deprotonated molecule [M-H]⁻ would be observed.

-

Analysis: High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.

Predicted Mass Spectrum

-

Molecular Ion: The molecular weight of this compound is 214.22 g/mol . In a positive ion mode ESI-MS spectrum, the base peak or a prominent peak would be expected at m/z 215.08, corresponding to the protonated molecule [C₁₂H₁₀N₂O₂ + H]⁺.

-

Key Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns.

Figure 3: Proposed major fragmentation pathways for protonated this compound.

Conclusion

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

The Emergent Therapeutic Potential of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile: A Mechanistic Deep Dive

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this diverse family, 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile is emerging as a compound of significant interest. While direct and extensive research on this specific molecule is in its nascent stages, its structural features firmly place it within the well-established class of quinoline-3-carbonitrile derivatives, renowned for their potent inhibitory effects on key cellular signaling pathways. This technical guide synthesizes the current understanding of the probable mechanism of action of this compound, drawing upon data from closely related analogues. We will explore its role as a putative protein kinase inhibitor, detail the molecular interactions governing its activity, and provide validated experimental protocols for researchers seeking to investigate its therapeutic potential further. This document is intended for researchers, scientists, and drug development professionals dedicated to the exploration of novel therapeutic modalities.

Introduction: The Quinoline-3-Carbonitrile Scaffold as a Foundation for Kinase Inhibition

The quinoline ring system is a cornerstone in the development of pharmacologically active compounds, with a rich history in the synthesis of antimalarial, antibacterial, and anticancer drugs.[1][2] The 4-hydroxyquinoline moiety, in particular, is a recognized pharmacophore that endows molecules with a wide array of biological functions.[1] this compound belongs to a specific subclass, the substituted 3-cyanoquinolines, which have been extensively investigated as potent inhibitors of protein tyrosine kinases (PTKs).[3]

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by transferring a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. The dysregulation of PTK activity is a hallmark of many diseases, most notably cancer, where aberrant kinase signaling drives uncontrolled cell proliferation and survival.[3] Consequently, PTKs have become one of the most important classes of drug targets in oncology.

The primary mechanism of action for many quinoline-3-carbonitrile derivatives is the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases (RTKs).[3] This guide will elucidate the inferred mechanism of this compound based on the established principles of this chemical class.

Molecular Mechanism of Action: A Competitive Inhibition Model

While specific IC50 data for this compound against a panel of kinases is not yet widely published, the mechanism can be confidently inferred from extensive structure-activity relationship (SAR) studies on analogous compounds.[3] The core hypothesis is that this molecule functions as an ATP-competitive inhibitor of protein tyrosine kinases.

The ATP-Binding Pocket: The Theater of Action

The catalytic domain of all protein kinases contains a highly conserved binding site for ATP. This pocket can be broadly divided into the adenine region, the sugar region, and the phosphate-binding region. ATP-competitive inhibitors are designed to occupy this pocket, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphotransfer reaction.

Key Molecular Interactions

The 4-hydroxyquinoline core of this compound is pivotal for its inhibitory activity. It is proposed to form critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.[3] This hinge region connects the N-terminal and C-terminal lobes of the kinase domain and is a key anchoring point for many kinase inhibitors. The 4-hydroxy group can act as a hydrogen bond donor and acceptor, while the quinoline nitrogen can act as a hydrogen bond acceptor.

The cyano group at the 3-position is also a crucial feature. Its electron-withdrawing nature can influence the electronic properties of the quinoline ring system, and it can also participate in additional interactions within the ATP-binding site, contributing to both potency and selectivity.[3]

The ethoxy group at the 7-position extends into a more solvent-exposed region of the ATP binding pocket. Modifications at this position are critical for fine-tuning the selectivity and potency of the inhibitor against different kinases.[3]

Below is a diagram illustrating the proposed competitive inhibition mechanism.

Impact on Downstream Signaling Cascades

By inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), this compound can block the initiation of downstream signaling cascades that are crucial for tumor growth and proliferation.[3] EGFR is a well-validated target in oncology, and its activation leads to the stimulation of pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways regulate a multitude of cellular processes, and their constitutive activation in cancer leads to increased cell division, survival, and metastasis.

The inhibition of EGFR by a molecule like this compound would prevent its autophosphorylation upon ligand binding, thereby blocking the recruitment and activation of downstream signaling proteins.

The following diagram illustrates the central role of EGFR in cell signaling and the point of intervention for an inhibitor.

Conclusion and Future Directions

This compound is a promising chemical entity that warrants further investigation as a potential therapeutic agent. Based on its structural similarity to known kinase inhibitors, its primary mechanism of action is likely the ATP-competitive inhibition of protein tyrosine kinases, leading to the suppression of oncogenic signaling pathways. The experimental protocols outlined in this guide provide a clear path for validating this hypothesis and comprehensively characterizing its biological activity.

Future research should focus on profiling this compound against a broad panel of kinases to determine its selectivity profile. Further structural modifications, particularly at the 4- and 7-positions, could lead to the development of analogues with enhanced potency and optimized pharmacokinetic properties. As a versatile chemical intermediate, this compound also holds potential for the synthesis of novel compounds targeting other enzyme families, such as phosphodiesterases. [3]The continued exploration of this and related quinoline-3-carbonitrile derivatives is a promising avenue for the discovery of next-generation targeted therapies.

References

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents . PMC - PubMed Central. [Link]

-

The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester . Journal of the American Chemical Society. [Link]

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity . MDPI. [Link]

Sources

Gould-Jacobs reaction for 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile

An In-depth Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile

This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in pharmaceutical research. We will delve into the core principles of the Gould-Jacobs reaction, offering detailed mechanistic insights, field-proven experimental protocols, and critical optimization strategies. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this valuable quinoline scaffold.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Specifically, this compound serves as a crucial building block for the development of potent and selective enzyme inhibitors.[3] Derivatives have shown high inhibitory activity against targets such as Phosphodiesterase type 5 (PDE5) and Src kinase, making this molecule a compound of significant interest in discovery programs for central nervous system disorders and oncology.[3]

The Gould-Jacobs reaction, first reported in 1939, remains one of the most reliable and versatile methods for constructing the 4-hydroxyquinoline (or its tautomeric 4-quinolone) core.[4][5][6] This reaction sequence involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization, providing a robust pathway to a diverse array of substituted quinolines.[4][7]

Mechanistic Deep Dive: The Chemistry of Quinoline Formation

Understanding the underlying mechanism of the Gould-Jacobs reaction is paramount for troubleshooting and optimization. The reaction proceeds through a well-defined sequence of steps, beginning with a condensation and culminating in a high-temperature intramolecular cyclization.

Step 1: Nucleophilic Substitution/Condensation The synthesis initiates with the reaction between an aniline (in this case, 3-ethoxyaniline) and an activated malonic acid derivative. For the target molecule, ethyl (ethoxymethylene)cyanoacetate is the appropriate reagent. The amino group of the aniline acts as a nucleophile, attacking the electron-deficient carbon of the methylene group and displacing the ethoxy group to form an anilinomethylene intermediate.[3][4][8] This initial step is typically conducted at moderate temperatures (100-130 °C) and results in the elimination of one molecule of ethanol.[9]

Step 2: Thermal Electrocyclization This is the critical, energy-intensive step of the synthesis. The anilinomethylene intermediate undergoes a 6-electron electrocyclization upon heating to high temperatures, typically around 250 °C or higher.[4][10] The reaction is usually performed in a high-boiling inert solvent, such as diphenyl ether, or under solvent-free microwave conditions to achieve the necessary thermal energy.[10][11] This intramolecular reaction forms the new heterocyclic ring.

Step 3: Aromatization and Tautomerization Following the cyclization, a second molecule of ethanol is eliminated to yield the aromatic quinoline ring system. The product, this compound, exists in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form, with the latter often being the predominant species.[4][8]

Below is a diagram illustrating the reaction mechanism.

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Starting Materials & Strategic Considerations

A successful synthesis relies on the quality of the starting materials and a sound strategic approach to the reaction conditions.

Key Reagents

| Reagent | Structure | CAS No. | M.W. | Key Properties |

| 3-Ethoxyaniline | C₂H₅OC₆H₄NH₂ | 621-33-0 | 137.18 | Liquid, bp 248 °C. Serves as the aniline backbone.[12] |

| Ethyl (ethoxymethylene)cyanoacetate | C₂H₅OCH=C(CN)COOC₂H₅ | 94-05-3 | 169.18 | The key C3 synthon. Provides the atoms for the new pyridine ring. |

Solvent Selection and Reaction Conditions

The high temperature required for the cyclization step necessitates the use of high-boiling point solvents.

-

Classical Heating: Solvents like diphenyl ether (bp 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are traditionally used to achieve temperatures around 250 °C.[11]

-

Microwave Synthesis: Modern approaches utilize microwave irradiation, which offers rapid, efficient heating and can often be performed solvent-free or in smaller volumes of solvent.[10][13] This technique dramatically reduces reaction times from hours to minutes.[10]

A Note on Regioselectivity

With a meta-substituted aniline like 3-ethoxyaniline, cyclization can theoretically occur at either the C2 or C6 position, leading to the formation of 5-ethoxy or 7-ethoxy isomers, respectively. The Gould-Jacobs reaction is known to be effective for anilines bearing electron-donating groups in the meta position, which tend to direct cyclization to the less sterically hindered para position (C6).[4] This regioselectivity favors the formation of the desired this compound product. However, the formation of a minor amount of the 5-ethoxy isomer is possible and should be considered during purification and characterization.[14]

Experimental Protocols: Classical vs. Modern Synthesis

We present two validated protocols: a traditional thermal method and a rapid microwave-assisted method.

Protocol 1: Classical Thermal Synthesis

This protocol is based on established methods for the Gould-Jacobs reaction using a high-boiling inert solvent.[9]

Step 1: Condensation

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 3-ethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

-

Heat the mixture with stirring at 110-130 °C for 1-2 hours.

-

Monitor the reaction by TLC to confirm the consumption of the aniline and the formation of the intermediate.

-

Once the condensation is complete, remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

-

To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 10-20 times the mass of the intermediate).

-

Heat the solution to a vigorous reflux (approx. 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The product should precipitate from the solution.

-

Add a non-polar solvent like hexane or cyclohexane to aid in the complete precipitation of the product.

Step 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with hexane to remove the high-boiling solvent, followed by a wash with cold ethanol or acetonitrile.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages the efficiency of microwave heating to dramatically shorten reaction times.[9][10][13]

Step 1: Reaction Setup

-

In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 3-ethoxyaniline (1.0 eq, e.g., 2.0 mmol) and ethyl (ethoxymethylene)cyanoacetate (1.5-3.0 eq, e.g., 3.0-6.0 mmol). The excess cyanoacetate can serve as both a reagent and a solvent.[9]

-

Seal the vial securely with a cap.

Step 2: Microwave Irradiation

-

Place the vial in the cavity of a dedicated microwave synthesis reactor.

-

Heat the mixture rapidly to the target temperature (e.g., 250 °C) and hold for a short duration (e.g., 10-20 minutes). Note: The optimal time and temperature should be determined empirically.

Step 3: Isolation and Purification

-

Cool the vial to room temperature using compressed air.

-

Once cooled, a solid product should be present. Add a small amount of a suitable solvent (e.g., ice-cold acetonitrile or ethanol) to the vial and triturate the solid.[10]

-

Collect the product by vacuum filtration, washing with the cold solvent.

-

Dry the purified this compound under vacuum.

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Data Summary and Optimization Insights

The efficiency of the Gould-Jacobs reaction is highly dependent on temperature and reaction time. The following table summarizes typical parameters and expected outcomes, adapted from studies on analogous systems.[9][10]

| Parameter | Classical Thermal Method | Microwave-Assisted Method | Causality & Field Insights |

| Temperature | 240-260 °C | 250-300 °C | The high temperature is essential to overcome the activation energy for the intramolecular cyclization.[10] |

| Reaction Time | 30-120 minutes | 5-20 minutes | Microwave heating provides rapid and uniform energy transfer, drastically reducing the time needed to reach the target temperature.[10] |

| Solvent | Diphenyl ether, Dowtherm A | Solvent-free or minimal high-boiling solvent | The solvent's primary role is to act as a heat transfer medium. In microwave synthesis, this is less critical. |

| Yield | Variable (often 30-60%) | Often improved (40-70%+) | Microwave methods can minimize the formation of degradation byproducts due to shorter exposure to high temperatures.[10] |

Optimization Strategy:

-

Temperature vs. Time: There is a critical balance to be struck. While higher temperatures accelerate the cyclization, prolonged exposure can lead to product degradation and decarboxylation, reducing the overall yield.[10] A time-temperature study is recommended to find the optimal conditions, where a shorter reaction time at a slightly higher temperature often gives the best result.[10]

-

Catalysis: For substrates that are resistant to cyclization, the use of a catalyst can be beneficial. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to promote the cyclization step under milder conditions (e.g., 80-100 °C), offering an alternative to high-temperature thermal methods.[13]

Product Characterization

Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed:

-

Physicochemical Properties:

-

Spectroscopy:

-

¹H NMR: To confirm the proton environment of the substituted quinoline ring.

-

¹³C NMR: To verify the carbon skeleton.

-

IR Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch (~2220 cm⁻¹) and the ketone (C=O) stretch (~1650 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

-

Purity Analysis:

-

HPLC: To determine the purity of the final compound.

-

Melting Point: To assess the purity of the crystalline solid.

-

Conclusion

The Gould-Jacobs reaction provides a powerful and adaptable method for the synthesis of this compound. While the classical thermal protocol is robust, modern microwave-assisted techniques offer significant advantages in terms of speed, efficiency, and potentially higher yields. By understanding the core mechanism and the critical interplay between time and temperature, researchers can effectively optimize this synthesis to produce high-quality material for applications in drug discovery and development. This guide serves as a foundational document, providing both the theoretical knowledge and practical protocols necessary for success in the laboratory.

References

-

Gould–Jacobs reaction - Wikipedia. en.wikipedia.org. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. iipseries.org. [Link]

-

Recent advances in the synthesis of quinolines: a review - RSC Publishing. pubs.rsc.org. [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. youtube.com. [Link]

-

A review on synthetic investigation for quinoline- recent green approaches. tandfonline.com. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. ncbi.nlm.nih.gov. [Link]

-

A review on synthetic investigation for quinoline- recent green approaches - ResearchGate. researchgate.net. [Link]

-

Review on Quinoline: Recent Advances in Synthesis and Applications - Ijaresm. ijaresm.com. [Link]

-

Gould Jacobs Quinoline forming reaction - Biotage. biotage.com. [Link]

-

Gould-Jacobs Reaction. onlinelibrary.wiley.com. [Link]

-

General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. researchgate.net. [Link]

-

Gould–Jacobs reaction | Request PDF - ResearchGate. researchgate.net. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. mdpi.com. [Link]

-

Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis. cambridge.org. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. mdpi.com. [Link]

-

7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile - ChemBK. chembk.com. [Link]

-

Synthesis of ethoxymethylene malonic acid dinitrile - PrepChem.com. prepchem.com. [Link]

-

Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. chem.libretexts.org. [Link]

-

Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy - MDPI. mdpi.com. [Link]

-

diethyl methylenemalonate - Organic Syntheses Procedure. orgsyn.org. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. researchgate.net. [Link]

-

The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. pubs.acs.org. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. orgsyn.org. [Link]

-

Gould–Jacobs Reaction - ResearchGate. researchgate.net. [Link]

-

Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester1 - American Chemical Society. pubs.acs.org. [Link]

- Synthetic method of (ethoxymethylene)-malononitrile - Google Patents.

-

This compound - Universal Biologicals. universalbiologicals.com. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. mdpi.com. [Link]

-

3-Ethoxyaniline - Chem-Impex. chem-impex.com. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. ijpcbs.com. [Link]

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents.

-

In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC - NIH. ncbi.nlm.nih.gov. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ablelab.eu [ablelab.eu]

- 11. researchgate.net [researchgate.net]

- 12. 3-乙氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chembk.com [chembk.com]

An In-Depth Technical Guide to the Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethoxy-4-hydroxyquinoline-3-carbonitrile is a vital heterocyclic compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its quinoline core is a prevalent scaffold in numerous therapeutic agents, and the specific functionalization at the 7-ethoxy, 4-hydroxy, and 3-cyano positions makes it a versatile building block for targeted drug design.[1] Notably, derivatives of this compound have shown high potency and selectivity as inhibitors of phosphodiesterase type 5 (PDE5), indicating its potential in the development of treatments for conditions like Alzheimer's disease.[1] Furthermore, the broader class of quinoline-3-carbonitriles is under investigation as non-ATP competitive Src kinase inhibitors for cancer therapy.[1] This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental considerations.

The Gould-Jacobs Reaction: A Classic and Reliable Synthetic Pathway

The most established and widely employed method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1] This robust reaction, dating back to the early 20th century, provides a reliable pathway to the quinoline scaffold through a two-step process: a condensation reaction followed by a thermal cyclization.

The overall transformation for the synthesis of this compound via the Gould-Jacobs reaction is depicted below:

Caption: Overall scheme of the Gould-Jacobs reaction for the synthesis of the target molecule.

Step 1: Condensation to Form the Enamine Intermediate

The initial step involves the condensation of a substituted aniline, in this case, 3-ethoxyaniline , with a β-alkoxy-α-cyanoacrylate derivative, typically ethyl (ethoxymethylene)cyanoacetate . This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the acrylate, followed by the elimination of ethanol to yield the stable enamine intermediate, ethyl (E)-2-cyano-3-(3-ethoxyphenylamino)acrylate .

Reaction Mechanism:

Caption: Mechanism of the initial condensation step.

Step 2: Thermal Cyclization

The second and final step is a high-temperature intramolecular cyclization of the enamine intermediate. This is typically carried out in a high-boiling point solvent, such as diphenyl ether (Dowtherm A), at temperatures exceeding 250 °C. The reaction proceeds through a 6-electron electrocyclization, followed by tautomerization to yield the aromatic 4-hydroxyquinoline ring system.

Reaction Mechanism:

Caption: Mechanism of the thermal cyclization step.

Experimental Protocols

The following protocols are generalized based on established procedures for the Gould-Jacobs reaction and should be optimized for specific laboratory conditions.

Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |

| 3-Ethoxyaniline | C₈H₁₁NO | 137.18 | 621-33-0 | Toxic if swallowed, in contact with skin, or if inhaled. |

| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | 94-05-3 | Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage. |

Protocol 1: Synthesis of Ethyl (E)-2-cyano-3-(3-ethoxyphenylamino)acrylate (Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate.

-

The reaction can be performed neat or in a suitable solvent such as ethanol or toluene.

-

Heat the reaction mixture to a temperature of 100-120 °C for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration and washed with a cold, non-polar solvent like hexane.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Synthesis of this compound (Final Product)

-

In a three-necked flask equipped with a high-temperature thermometer, a mechanical stirrer, and a distillation condenser, add the intermediate, ethyl (E)-2-cyano-3-(3-ethoxyphenylamino)acrylate, to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture with vigorous stirring to 250-260 °C.

-

Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by observing the cessation of ethanol distillation.

-

After the reaction is complete, allow the mixture to cool to below 100 °C.

-

Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.

-

Collect the solid by filtration and wash thoroughly with the same non-polar solvent to remove the high-boiling point solvent.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol, acetic acid, or dimethylformamide (DMF).

Modern Alternative: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. The Gould-Jacobs reaction is amenable to microwave heating, which can significantly reduce the long reaction times and high temperatures required for the thermal cyclization step.

A general approach for a microwave-assisted Gould-Jacobs reaction involves:

-

Mixing the aniline and the acrylate derivative, either neat or in a high-boiling polar solvent, in a microwave-safe vessel.

-

Irradiating the mixture in a microwave reactor at a set temperature (e.g., 200-250 °C) for a significantly shorter time (e.g., 10-30 minutes) compared to conventional heating.

-

Work-up and purification would follow similar procedures as the conventional method.

Characterization of Products

To ensure the successful synthesis and purity of the intermediate and final product, a combination of spectroscopic techniques should be employed.

Expected Spectroscopic Data for Ethyl (E)-2-cyano-3-(3-ethoxyphenylamino)acrylate

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethoxy group protons (triplet and quartet), aromatic protons of the 3-ethoxyphenyl ring, a singlet for the vinylic proton, and a singlet for the NH proton. |

| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons, the cyano carbon, the ester carbonyl carbon, and the two vinylic carbons. |

| IR (cm⁻¹) | Absorption bands for N-H stretching (~3300-3200), C≡N stretching (~2220), C=O stretching (~1700), and C=C stretching (~1600). |

| MS (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (260.29 g/mol ). |

Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for the ethoxy group protons, aromatic protons on the quinoline ring, and a broad singlet for the 4-hydroxy proton. The exact chemical shifts of the aromatic protons will be indicative of the 7-ethoxy substitution pattern. |

| ¹³C NMR | Resonances for the ethoxy carbons, the nine carbons of the quinoline ring system, and the cyano carbon. The chemical shift of C4 will be characteristic of a hydroxyl-substituted carbon in a heteroaromatic ring. |

| IR (cm⁻¹) | A broad O-H stretching band (~3400-3200), C≡N stretching (~2230), and characteristic aromatic C=C and C-N stretching bands in the fingerprint region.[1] |

| MS (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (214.22 g/mol ).[1] |

Safety Considerations

-

3-Ethoxyaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Ethyl (ethoxymethylene)cyanoacetate: This compound is a skin and eye irritant and a potential sensitizer. Full PPE is required, and contact with skin and eyes should be avoided.

-

High-Temperature Reactions: The thermal cyclization step involves very high temperatures. A heating mantle with a temperature controller and a blast shield should be used. Ensure that the glassware is free of cracks or defects.

-

Diphenyl ether (Dowtherm A): This solvent has a high boiling point and can cause severe burns. It also has a strong, persistent odor. Handle with care in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is most reliably achieved through the classical Gould-Jacobs reaction using 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate as starting materials. This guide provides a foundational understanding of the reaction mechanism, detailed experimental considerations, and expected analytical data to aid researchers in the successful synthesis and characterization of this important pharmaceutical intermediate. While modern techniques like microwave-assisted synthesis offer potential for process optimization, the traditional thermal cyclization remains a robust and accessible method. Adherence to proper safety protocols is paramount when handling the reagents and performing the high-temperature reactions involved in this synthesis.

References

Sources

An In-depth Technical Guide to 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive overview of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile (CAS No: 214476-07-0), a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental chemical and physical properties, present a detailed, field-proven synthetic protocol, and explore its significant role as a versatile scaffold in the development of targeted enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this quinoline derivative in their research endeavors.

Introduction: The Quinoline Core in Therapeutic Design

The quinoline ring system is a prominent heterocyclic motif found in a wide array of natural products and synthetic therapeutic agents, most notably the anti-malarial drug quinine. Its rigid, bicyclic structure and the ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug design. This guide focuses on a specific, highly functionalized derivative, this compound, which has emerged as a critical intermediate for the synthesis of potent and selective enzyme inhibitors.

Physicochemical Properties and Structural Elucidation

Core Attributes

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 214476-07-0 | [1] |

| IUPAC Name | 7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |

| Molecular Weight | 214.22 g/mol | [2] |

| Appearance | Off-white to pale yellow solid (typical) | Commercially available data |

| Purity | ≥95% (typical) | [1] |

Structural Representation and Tautomerism

This compound exists in a tautomeric equilibrium with its 4-oxo form, 7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The 4-hydroxy tautomer is significant for its role in forming key interactions with enzyme binding sites.

Caption: Synthetic pathway via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction and can be optimized.

Materials:

-

3-Ethoxyaniline

-

Ethyl (ethoxymethylene)cyanoacetate

-

High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

-

Ethanol

-

Hexanes

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-ethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq). The reaction can often be initiated by gentle heating (e.g., 100-120 °C) for 1-2 hours to form the anilinomethylene cyanoacetate intermediate. The progress of the reaction can be monitored by TLC. Ethanol is eliminated during this step.

-

Cyclization: To the flask containing the intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to a high temperature (typically 240-260 °C) under a nitrogen atmosphere. The cyclization reaction usually takes 30-60 minutes.

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature. The product often precipitates from the solvent.

-

Dilute the mixture with a non-polar solvent like hexanes to further precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with hexanes and then with a small amount of cold ethanol to remove residual high-boiling solvent and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Causality behind Experimental Choices:

-

The use of a slight excess of ethyl (ethoxymethylene)cyanoacetate ensures the complete consumption of the aniline starting material.

-

The high temperature in the cyclization step is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

-

Diphenyl ether or Dowtherm A are used as solvents due to their high boiling points and chemical inertness under the reaction conditions.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of potent enzyme inhibitors, with applications in oncology, central nervous system disorders, and other therapeutic areas. [1]

Protein Tyrosine Kinase (PTK) Inhibitors

The quinoline-3-carbonitrile scaffold is a well-established pharmacophore for the development of PTK inhibitors. [1]These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers.

-

Mechanism of Action: Derivatives of this compound can be synthesized to act as ATP-competitive inhibitors of PTKs. The 4-hydroxy group can be further functionalized, for example, with anilino groups, which are crucial for binding to the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). [1]

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

Phosphodiesterase Type 5 (PDE5) Inhibitors

Derivatives of this compound have been shown to be potent and selective inhibitors of Phosphodiesterase type 5 (PDE5). [1]PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.

-

Therapeutic Implications: Inhibition of PDE5 leads to increased levels of cGMP, resulting in vasodilation. This mechanism is the basis for the treatment of erectile dysfunction and pulmonary hypertension. The specific substitution pattern on the quinoline core, including the 3-cyano group, is crucial for achieving high PDE5 inhibitory activity. [1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its robust synthesis via the Gould-Jacobs reaction and its utility as a scaffold for potent enzyme inhibitors make it a valuable tool for drug discovery and development. The insights provided in this guide aim to facilitate its application in the design and synthesis of novel therapeutic agents targeting a range of diseases.

References

-

Wikipedia. (2023, December 28). Gould–Jacobs reaction. Retrieved January 14, 2026, from [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

ChemBK. (2024, January 2). 7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Retrieved January 14, 2026, from [Link]

Sources

Topic: Biological Targets of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] Its versatile structure, a fusion of a benzene and a pyridine ring, allows for extensive chemical modification, enabling the fine-tuning of biological activity.[2][3] Within this broad family, 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile and its derivatives have emerged as compounds of significant interest. While literature on this specific ethoxy derivative is nascent, the broader 4-hydroxyquinoline-3-carbonitrile class is well-documented, demonstrating a profound capacity to modulate critical cellular pathways. This guide synthesizes current knowledge, focusing on the primary biological targets of this chemical family, and provides a practical framework of experimental methodologies for target identification and validation, empowering researchers to probe their mechanisms of action.

Part 1: The Landscape of Primary Biological Targets

The therapeutic potential of quinoline derivatives stems from their ability to interact with high specificity and affinity to a range of biological macromolecules.[3][4] For the 4-hydroxyquinoline-3-carbonitrile core, the evidence overwhelmingly points toward a primary role as modulators of intracellular signaling cascades, chiefly through the inhibition of protein kinases.

Protein Kinases: The Predominant Target Class

Protein kinases, numbering over 500 in the human genome, are crucial regulators of cellular processes.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them premier targets for therapeutic intervention.[5][6] The quinoline scaffold is exceptionally well-suited for designing kinase inhibitors, and several FDA-approved drugs, such as Neratinib and Cabozantinib, feature this core structure.[7] The 4-anilinoquinoline-3-carbonitrile scaffold, a close analogue, was specifically designed to mimic approved 4-anilinoquinazoline inhibitors like gefitinib and erlotinib, demonstrating potent inhibition of key kinases.[8]

Key Kinase Families Targeted by Quinoline Derivatives:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overactivity drives many cancers. 4-anilinoquinoline-3-carbonitrile derivatives have been shown to be effective EGFR kinase inhibitors with IC₅₀ values as low as 7.5 nM.[8] Certain Schiff's base derivatives of quinoline also inhibit EGFR at nanomolar concentrations.[8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow. Quinoline derivatives have been developed as potent VEGFR-2 inhibitors.[9]

-

Pim-1 Kinase: A serine/threonine kinase implicated in cell cycle progression and apoptosis. Multiple studies report that quinoline derivatives are potent inhibitors of Pim-1 kinase, with some compounds halting the cell cycle and inducing apoptosis in cancer cells.[9]

-

PI3K/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Quinoline derivatives have been developed that show dual inhibitory effects on both PI3K and mTOR, with one compound exhibiting an IC₅₀ of 0.72 µM against PI3K.[8]

-

Src Kinase: A non-receptor tyrosine kinase involved in cell migration and proliferation. Novel quinoline derivatives have been developed as non-ATP competitive Src kinase inhibitors.[9]

-

NAK Family Kinases (e.g., GAK): A study of 4,6-disubstituted quinoline derivatives found them to be selective inhibitors of the NAK family of kinases, particularly cyclin G-associated kinase (GAK), at nanomolar concentrations.[7]

The following diagram illustrates the central role of these kinases in oncogenic signaling and highlights the intervention points for quinoline-based inhibitors.

Other Notable Biological Targets

While kinases are a principal focus, the quinoline scaffold's versatility extends to other target classes.

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline core allows certain derivatives to intercalate between DNA base pairs, interfering with replication and transcription.[3][9] This mechanism can also lead to the inhibition of topoisomerase enzymes, which are critical for managing DNA topology during cell division.[9]

-

DNA Gyrase: In the context of antibacterial agents, quinoline-3-carbonitrile derivatives have been shown to target DNA gyrase, an essential bacterial enzyme involved in DNA replication, making them valuable scaffolds for developing new antibiotics.[10]

Part 2: A Practical Guide to Target Identification and Validation

Identifying the direct molecular target of a bioactive small molecule is a critical step in drug discovery.[11][12] It validates the mechanism of action and informs strategies for optimizing lead compounds. Modern approaches can be broadly categorized into affinity-based methods, which use a modified compound to "pull down" its targets, and label-free methods, which detect the interaction of the unmodified compound within a cellular environment.[11]

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Causality and Rationale: The CETSA method is a powerful label-free technique for verifying target engagement in intact cells and tissues.[13][14] Its core principle is that the binding of a ligand (e.g., a quinoline derivative) to its target protein confers thermal stability.[15] When heated, this stabilized protein is less prone to denaturation and aggregation compared to its unbound state. By measuring the amount of soluble protein remaining at various temperatures, one can confirm a direct physical interaction between the compound and the target.[14] This method is invaluable as it provides evidence of target binding within a physiological cellular context.[16]

Detailed Protocol: CETSA with Western Blot Detection

-

Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line like A549 or MCF-7) and grow to ~80% confluency.[17][18] Treat cells with either the this compound derivative (e.g., at 10 µM) or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

-

Harvesting and Aliquoting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into multiple PCR tubes, one for each temperature point.

-